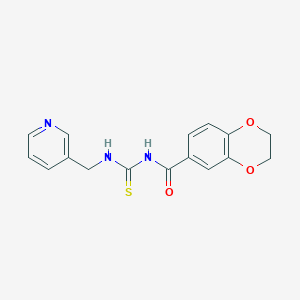

![molecular formula C23H23ClN2O3 B250951 5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B250951.png)

5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide, also known as CP-154,526, is a selective antagonist of corticotropin-releasing factor receptor 1 (CRF1). CRF1 is a G-protein coupled receptor that is widely distributed in the brain and plays a key role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. CP-154,526 has been extensively studied for its potential therapeutic applications in various stress-related disorders.

Mécanisme D'action

5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide acts as a selective antagonist of CRF1, which is a G-protein coupled receptor that is widely distributed in the brain and plays a key role in the regulation of the HPA axis. CRF1 activation leads to the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates the release of cortisol from the adrenal gland. 5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide blocks the effects of CRF1 activation on the HPA axis, leading to a reduction in stress-induced cortisol release and anxiety-like behavior in animal models.

Biochemical and physiological effects:

5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide has been shown to reduce the levels of stress-induced cortisol release in animal models, indicating its potential as a therapeutic agent for stress-related disorders. It has also been reported to reduce anxiety-like behavior in various animal models, suggesting its potential use in the treatment of anxiety disorders. 5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide has been shown to have a good safety profile and is well-tolerated in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide is a selective antagonist of CRF1, which makes it a useful tool for studying the role of CRF1 in stress-related disorders and drug addiction. Its high potency and selectivity allow for precise manipulation of the CRF1 system in animal models. However, its limited solubility in water and some organic solvents can pose challenges in experimental design and implementation.

Orientations Futures

There are several potential future directions for research on 5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide. One area of interest is its potential use in the treatment of stress-related disorders, such as anxiety, depression, and PTSD. Further studies are needed to determine the optimal dosing and administration regimen for these disorders. Another area of interest is its potential use in the treatment of drug addiction, particularly in the context of opioid addiction. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of 5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide on the CRF1 system, which could lead to the development of more selective and effective therapeutic agents.

Méthodes De Synthèse

5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide can be synthesized by a multistep process involving the reaction of 5-chloro-1-naphthalene carboxylic acid with 3-methoxy-4-(pentanoylamino)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to yield the corresponding acid chloride, which is further reacted with N-methylmorpholine to give 5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide in high yield and purity.

Applications De Recherche Scientifique

5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and post-traumatic stress disorder (PTSD). It has been shown to block the effects of CRF1 activation on the HPA axis, leading to a reduction in stress-induced cortisol release and anxiety-like behavior in animal models. 5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide has also been investigated for its potential use in the treatment of drug addiction, as CRF1 is known to play a role in the development of drug dependence.

Propriétés

Formule moléculaire |

C23H23ClN2O3 |

|---|---|

Poids moléculaire |

410.9 g/mol |

Nom IUPAC |

5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide |

InChI |

InChI=1S/C23H23ClN2O3/c1-3-4-11-22(27)26-20-13-12-15(14-21(20)29-2)25-23(28)18-9-5-8-17-16(18)7-6-10-19(17)24/h5-10,12-14H,3-4,11H2,1-2H3,(H,25,28)(H,26,27) |

Clé InChI |

KHQUNRCZWOYSCP-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)OC |

SMILES canonique |

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B250869.png)

![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B250870.png)

![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250871.png)

![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B250872.png)

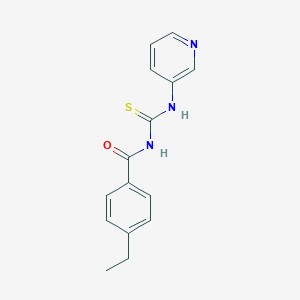

![4-(benzyloxy)-N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B250875.png)

![N-isobutyryl-N'-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B250877.png)

![N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250881.png)

![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250883.png)

![N-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B250884.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethylbenzamide](/img/structure/B250887.png)

![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-5-chloronaphthalene-1-carboxamide](/img/structure/B250888.png)

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B250889.png)